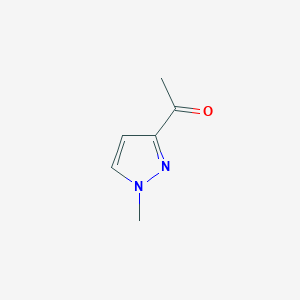
3-アセチル-1-メチル-1H-ピラゾール
説明
3-Acetyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Acetyl-1-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Acetyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
3-アセチル-1-メチル-1H-ピラゾールを含むピラゾールは、医薬品化学において幅広い用途を持っています . これらは、生物活性化学物質の合成における足場として使用されます . ピラゾールは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤、抗糖尿病剤など、さまざまな生物学的活性を持ちます .
創薬
創薬の分野では、3-アセチル-1-メチル-1H-ピラゾールはその多様な骨格のために使用されています . それは、多くの技術の焦点となってきました。その理由は、生物活性化学物質の合成における足場として頻繁に使用されるからです .
農薬化学
3-アセチル-1-メチル-1H-ピラゾールは、農薬化学で使用されています . ピラゾール核は、多成分アプローチ、双極子環状付加、ヒドラジンとカルボニル系のシクロ縮合などのさまざまな戦略によって合成されます .
配位化学
配位化学では、3-アセチル-1-メチル-1H-ピラゾールは、さまざまな金属と錯体を形成する能力があるため使用されます .
有機金属化学
3-アセチル-1-メチル-1H-ピラゾールは、有機金属化学でも使用されています . それは、多くの有機金属化合物の構造の一部を形成しています
作用機序
Target of Action
3-Acetyl-1-methyl-1H-pyrazole, also known as 3-acetyl-1-methylpyrazole, is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-acetyl-1-methyl-1H-pyrazole might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole-bearing compounds, including 3-acetyl-1-methyl-1h-pyrazole, have potent antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of Leishmania and Plasmodium, thereby inhibiting their growth and proliferation.
Result of Action
The result of the action of 3-acetyl-1-methyl-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania and Plasmodium . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Acetyl-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and affecting neurotransmission. Additionally, 3-acetyl-1-methylpyrazole can bind to other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of 3-acetyl-1-methylpyrazole on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-acetyl-1-methylpyrazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It can also affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-acetyl-1-methylpyrazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, 3-acetyl-1-methylpyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-acetyl-1-methylpyrazole can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 3-acetyl-1-methylpyrazole is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. Prolonged exposure to 3-acetyl-1-methylpyrazole may lead to changes in cell viability, proliferation, and differentiation. In vivo studies have also indicated that the compound can accumulate in tissues over time, potentially leading to toxic effects.
Dosage Effects in Animal Models
The effects of 3-acetyl-1-methylpyrazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level triggers adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
3-Acetyl-1-methyl-1H-pyrazole is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound can also interact with cofactors and other metabolic enzymes, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-acetyl-1-methylpyrazole within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The distribution of 3-acetyl-1-methylpyrazole within tissues can also vary, with higher concentrations observed in organs such as the liver and brain.
Subcellular Localization
The subcellular localization of 3-acetyl-1-methylpyrazole can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-acetyl-1-methylpyrazole is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(1-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-4-8(2)7-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDAUKGXAFKQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577194 | |
| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137890-04-1 | |
| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)


![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)







![Ethanone, 1-bicyclo[3.2.1]octa-2,6-dien-2-yl-(9CI)](/img/structure/B144849.png)
